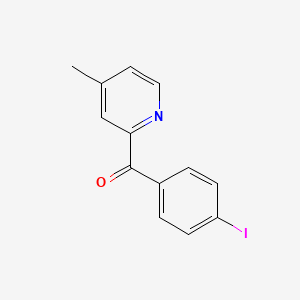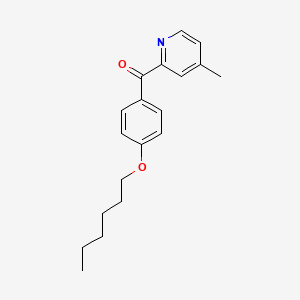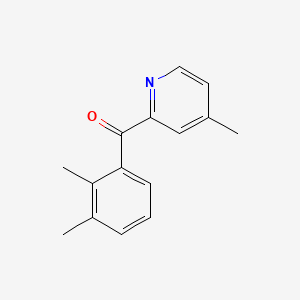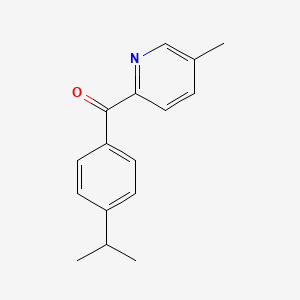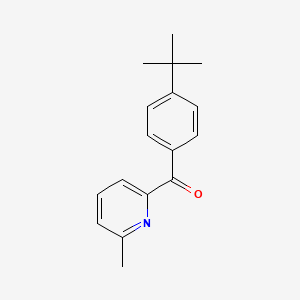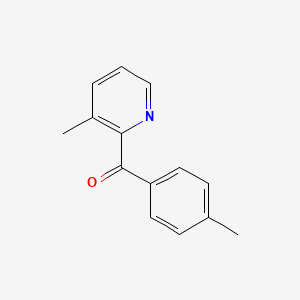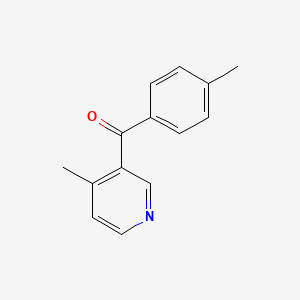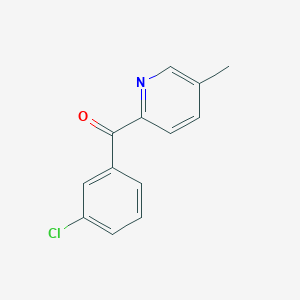
5-(2-Chlorobenzoyl)-2-methylpyridine
Overview
Description
Compounds like “5-(2-Chlorobenzoyl)-2-methylpyridine” belong to a class of organic compounds known as aromatic compounds. They are characterized by one or more planar rings of atoms joined by covalent bonds of two different kinds .
Synthesis Analysis
The synthesis of such compounds often involves the use of a benzoyl chloride derivative, such as 2-Chlorobenzoyl chloride . The benzoyl chloride can react with a suitable aromatic compound to form the desired product .Molecular Structure Analysis
The molecular structure of these compounds typically includes a pyridine ring substituted with a benzoyl group and a methyl group. The benzoyl group itself is substituted with a chlorine atom .Chemical Reactions Analysis
The chemical reactions of these compounds can be quite diverse, depending on the specific substituents present on the aromatic ring. For example, they might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by factors such as their specific structure and the presence of functional groups. For example, they might exhibit aromaticity and stability .Scientific Research Applications
Photochemical Applications
5-(2-Chlorobenzoyl)-2-methylpyridine has been involved in studies related to photochemical reactions. For instance, research on the photochemical dimerization of 2-aminopyridines, a related compound, has shown that ultraviolet irradiation in hydrochloric acid solution results in the formation of dimers. These dimers exhibit unusual chemical and physical properties (Taylor & Kan, 1963).
Synthesis and Separation Techniques
Studies on 2-Chloro-5-trichloromethylpyridine, a compound closely related to 5-(2-Chlorobenzoyl)-2-methylpyridine, have focused on methods to separate and purify this compound using extraction, distillation, and column chromatography (Su Li, 2005). Additionally, research on the synthesis of 2-chloro-5-methylpyridine-3-carbaldehyde imines has indicated the potential for creating a variety of biologically active molecules, including pesticides (Gangadasu, Raju & Rao, 2002).
Crystallography
In the field of crystallography, the crystal structure of compounds similar to 5-(2-Chlorobenzoyl)-2-methylpyridine, such as 2-amino-5-methylpyridine hydrochloride, has been solved using X-ray diffraction techniques. This research provides insights into the molecular structure and stability of these compounds (Sherfinski & Marsh, 1975).
Spectroscopy Studies
Matrix-isolation infrared spectroscopy has been used to investigate the photoreaction of 2-amino-5-methylpyridine, revealing information about amino-imino tautomerism, a process relevant to understanding the behavior of similar compounds under various light conditions (Akai et al., 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2-chlorophenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-6-7-10(8-15-9)13(16)11-4-2-3-5-12(11)14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUOCVVCFASTIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorobenzoyl)-2-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



